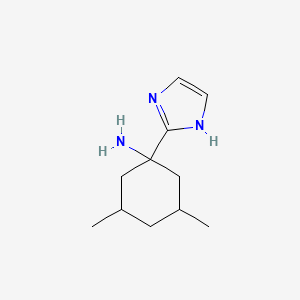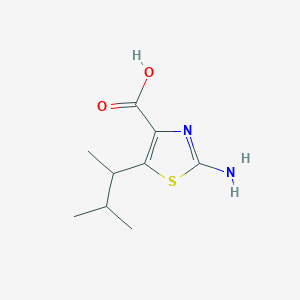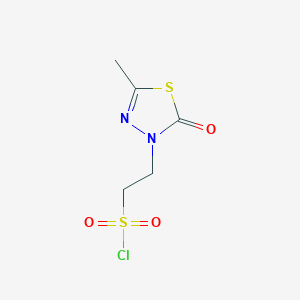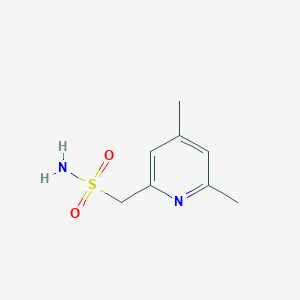
1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with two methyl groups. Imidazole is a five-membered heterocyclic moiety known for its presence in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the cyclohexane structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials with specific properties, such as catalysts or dyes.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine involves its interaction with molecular targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness: 1-(1H-Imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of two methyl groups. This structural uniqueness can lead to distinct chemical and biological properties compared to other imidazole-containing compounds .
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-8-5-9(2)7-11(12,6-8)10-13-3-4-14-10/h3-4,8-9H,5-7,12H2,1-2H3,(H,13,14) |
Clé InChI |
HFEHNFQHGIVVBU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C2=NC=CN2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13242239.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13242240.png)
![2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13242248.png)
![7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13242251.png)


![2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13242265.png)


![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)


![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
